molecular formula C10H9BrO2S2 B14035608 Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate

Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate

Cat. No.: B14035608
M. Wt: 305.2 g/mol
InChI Key: STARULUFHBXCOO-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate (CAS 1098608-28-6) is a brominated thienothiophene derivative with a molecular formula of C₉H₇BrO₂S₂ and a molecular weight of 291.18 g/mol . Its synthesis involves a Friedel-Crafts acylation of 3,4-dibromothiophene followed by a ring closure reaction with ethyl mercaptoacetate, yielding the thieno[3,2-b]thiophene core . Key spectroscopic data include:

  • ¹H NMR (CD₂Cl₂): δ 7.67 (s, 1H), 2.69 (s, 3H) .
  • ¹³C NMR (CD₂Cl₂): 189.6, 140.6, 130.2, 118.0, 117.3, 29.7 .
  • HRMS (EI): Observed m/z 280.97 [M + H]⁺ and 282.91 [M + H]⁺, consistent with bromine isotope patterns .

This compound is notable for its bromine substituent at position 6 and a methyl group at position 3, which influence its electronic properties and reactivity.

Properties

Molecular Formula

C10H9BrO2S2

Molecular Weight

305.2 g/mol

IUPAC Name

ethyl 3-bromo-6-methylthieno[3,2-b]thiophene-5-carboxylate

InChI

InChI=1S/C10H9BrO2S2/c1-3-13-10(12)8-5(2)7-9(15-8)6(11)4-14-7/h4H,3H2,1-2H3

InChI Key

STARULUFHBXCOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C(=CS2)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes Overview

General Synthetic Strategy

The preparation of ethyl 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylate generally involves:

  • Halogenation of methyl-substituted thiophene derivatives.
  • Formation of thieno[3,2-b]thiophene ring systems via ring closure reactions.
  • Introduction of the carboxylate ester group at the 2-position.
  • Selective bromination at the 6-position.

These steps are often performed sequentially with purification and characterization at each stage to ensure high purity and yield.

Detailed Preparation Methods

Starting Material Preparation: 2-Bromo-3-methylthiophene

One of the key precursors is 2-bromo-3-methylthiophene, which can be synthesized by bromination of 3-methylthiophene using N-bromosuccinimide (NBS) or aqueous bromine. This reaction typically yields 2-bromo-3-methylthiophene with about 64% efficiency under controlled conditions.

Step Reagents/Conditions Yield (%) Notes
Bromination 3-Methylthiophene + NBS, solvent 64 Selective mono-bromination at 2-position

Formation of this compound

Ring Closure via Reaction with Ethyl Mercaptoacetate

The brominated thiophene derivative undergoes a ring closure reaction with ethyl mercaptoacetate in the presence of potassium carbonate in dimethylformamide (DMF). This reaction is typically carried out at 60–70 °C overnight, leading to the formation of the thieno[3,2-b]thiophene ring system bearing an ethyl carboxylate group at the 2-position.

Step Reagents/Conditions Yield (%) Notes
Ring Closure 2-Bromo-3-methylthiophene + ethyl mercaptoacetate, K2CO3, DMF, 60–70 °C, overnight 70–85 (overall) Formation of thieno[3,2-b]thiophene core with ester functionality
Bromination at the 6-Position

Selective bromination at the 6-position of the thieno[3,2-b]thiophene ring can be achieved using bromine or NBS under controlled conditions. This step is critical to obtain the 6-bromo derivative without over-bromination or substitution at other positions.

Step Reagents/Conditions Yield (%) Notes
Bromination Bromine or NBS, acetic acid or suitable solvent, controlled temperature 60–75 Selective bromination at 6-position

Alternative Carbonylation Methods

Two principal methods are used to introduce the ethyl carboxylate group at the 2-position:

  • Grignard Metallation Followed by Carbonation: The 2-thienyl Grignard reagent is prepared from the brominated thiophene and then treated with carbon dioxide to form the carboxylic acid, which is subsequently esterified.

  • Palladium-Catalyzed Carbonylation: Under carbon monoxide pressure, palladium catalysis allows direct carbonylation of the bromo-substituted thiophene to the ester in ethanol.

Method Key Reagents/Conditions Yield (%) Advantages
Grignard Metallation + CO2 2-Bromo-3-methylthiophene + Mg, CO2, then esterification 60–70 Well-established, scalable
Pd-Catalyzed Carbonylation Pd catalyst, CO pressure, EtOH, base 65–75 One-pot, milder conditions

Experimental Data and Characterization

Nuclear Magnetic Resonance (NMR) Data

Compound $$^{1}H$$ NMR (ppm) $$^{13}C$$ NMR (ppm)
This compound Aromatic protons: 7.5–8.1 (multiplets), methyl singlet ~2.3, ethyl ester signals at 4.2 (q), 1.3 (t) Carboxylate carbon ~163, aromatic carbons 130–145, methyl carbon ~14, ethyl carbons ~60, 14

Purity and Yield

Purity of the final this compound is typically greater than 95% as confirmed by high-performance liquid chromatography (HPLC) on C18 columns using acetonitrile/water gradients with formic or trifluoroacetic acid additives.

Summary Table of Preparation Methods

Step No. Process Description Reagents/Conditions Yield (%) Reference
1 Bromination of 3-methylthiophene NBS or aqueous bromine 64
2 Grignard formation and carbonation or Pd-catalyzed carbonylation Mg, CO2 then esterification or Pd catalyst, CO, EtOH 60–75
3 Ring closure with ethyl mercaptoacetate K2CO3, DMF, 60–70 °C, overnight 70–85
4 Selective bromination at 6-position Bromine or NBS, acetic acid, controlled temperature 60–75

Chemical Reactions Analysis

Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylate is a heterocyclic compound with a unique structure featuring a bromine atom, a methyl group, and an ethyl ester functional group attached to a thieno[3,2-b]thiophene backbone. It has a molecular formula of C₁₀H₉BrO₂S₂ and a molecular weight of approximately 305.21 g/mol. The compound's structure gives it potential applications in organic synthesis and medicinal chemistry due to the presence of multiple reactive sites. The bromine atom enhances its reactivity compared to similar compounds, allowing for specific substitution reactions.

Scientific Research Applications

  • Organic Synthesis: this compound is a versatile building block for synthesizing more complex molecules. The bromine atom on the thienothiophene backbone allows for further functionalization via cross-coupling reactions, such as Suzuki or Stille couplings.
  • Medicinal Chemistry: Compounds similar to this compound exhibit various biological activities. It may bind to specific receptors or enzymes, influencing cellular functions, which could lead to therapeutic effects or toxicity, depending on the context and concentration used in biological assays.
  • Materials Science: Thiophene derivatives are used in materials science for creating organic electronic materials. this compound could potentially be used to synthesize novel organic semiconductors or conducting polymers.

Structural Analogues

Compound NameKey FeaturesDifferences from Ethyl 6-Bromo Compound
3-Methylthieno[3,2-b]thiophene-2-carboxylic acidLacks bromine atomDifferent reactivity and properties
6-Chloro-3-methylthieno[3,2-b]thiophene-2-carboxylic acidContains chlorine instead of bromineAlters chemical behavior compared to brominated version
6-Bromo-3-ethylthieno[3,2-b]thiophene-2-carboxylic acidContains an ethyl group instead of a methyl groupAffects steric and electronic properties

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its activity would depend on the specific molecular targets and pathways involved, which could include interactions with enzymes or receptors .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key features of Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate with related compounds:

Compound Name Molecular Formula Substituents Key Functional Groups Melting Point (°C) Synthesis Method Reference
This compound C₉H₇BrO₂S₂ 6-Br, 3-CH₃ Ester, Bromine 75–78 Friedel-Crafts + ring closure
Ethyl 3-methyl-4,5-dioxo-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate (4a) C₁₇H₁₄O₄S 3-CH₃, 4,5-diketone Ester, Diketone 166–167 THF reaction with ethyl mercaptoacetate
Ethyl 5-hydroxy-4,7-dioxo-3-phenylbenzo[b]thiophene-2-carboxylate (1b) C₁₉H₁₄O₅S 3-Ph, 4,7-diketone, 5-OH Ester, Diketone, Phenol 174–178 Hydrolysis of triacetoxy precursor
6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid C₉H₅ClO₃S 6-Cl, 3-OH Carboxylic acid, Chlorine N/A N/A
Ethyl 6-bromothieno[3,2-b]thiophene-2-carboxylate C₉H₇BrO₂S₂ 6-Br (no 3-CH₃) Ester, Bromine N/A Similar to target compound

Key Differences and Implications

This likely increases stability and alters solubility. Diketone-containing derivatives (e.g., compound 4a ) exhibit lower melting points (166–167°C) due to reduced crystallinity from polar ketone groups, contrasting with the target compound’s 75–78°C range .

Reactivity and Applications :

  • Bromine at position 6 enables cross-coupling reactions (e.g., Suzuki-Miyaura), making the target compound a candidate for synthesizing conjugated polymers in organic electronics .
  • Hydroxy-substituted analogs (e.g., 6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid ) are prone to oxidation, limiting their utility in harsh reaction conditions.

Synthetic Routes: The target compound and its alkyl/aryl variants (e.g., 15a–e ) share a common synthesis pathway involving ethyl mercaptoacetate, whereas naphthoquinone derivatives (e.g., compound 4a ) require additional oxidation steps.

Biological Activity

Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate is a heterocyclic compound with notable biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₉BrO₂S₂, with a molecular weight of approximately 305.21 g/mol. The compound features a bromine atom, a methyl group, and an ethyl ester functional group attached to a thieno[3,2-b]thiophene backbone. Its unique structure allows for various chemical reactions and interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps, including bromination and esterification processes. The following table summarizes the key synthetic routes:

StepReaction TypeReagents/ConditionsOutcome
1BrominationBr₂ or NBS in AcOHIntroduction of bromine at the 6-position
2EsterificationEthanol, Acid CatalystFormation of ethyl ester

Biological Activity

Research indicates that this compound exhibits various biological activities. Preliminary studies suggest its potential as an antiproliferative agent against cancer cell lines.

Anticancer Activity

A study evaluating compounds structurally related to this compound found that they inhibit cancer cell growth effectively. Compounds with similar thieno[3,2-B]thiophene structures demonstrated IC50 values ranging from 1.1 to 4.7 μM against various cancer cell lines, including HeLa and K562 cells. The mechanism involves binding to tubulin at micromolar levels, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .

Mechanistic Insights

The interaction of this compound with biological targets suggests a complex mechanism:

  • Tubulin Binding : Similar compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics.
  • Apoptosis Induction : Studies show that these compounds can induce apoptosis in a dose-dependent manner without affecting normal cells .

Case Studies

Several case studies have highlighted the biological efficacy of compounds related to this compound:

  • Study on HeLa Cells : In vitro tests indicated significant inhibition of HeLa cell proliferation with an IC50 value of approximately 1.1 μM for related compounds.
  • K562 Cell Line Analysis : Compounds similar to this compound showed IC50 values as low as 0.70 μM against K562 cells, indicating high potency .

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameKey FeaturesIC50 (μM)
This compoundBrominated derivative; high reactivity<0.70
4-Aminomethyl-N-hydroxybenzamide derivativesHDAC inhibitors; selective for HDAC6 isoformVaries
Other thieno derivativesVarying substituents; different biological activities>20 (inactive)

Q & A

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., bromo at C6, methyl at C3) and ester functionality .
  • UV-Vis/emission spectroscopy : Assesses electronic properties (e.g., λmax at ~350 nm in DCM), with shifts indicating substituent effects on conjugation .
  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and C-Br (~600 cm⁻¹) stretches .

How do the bromo and methyl substituents influence photophysical properties?

Q. Advanced

  • Bromo substituent : Electron-withdrawing nature reduces the HOMO-LUMO gap, causing a redshift in UV-Vis absorption compared to non-brominated analogs .
  • Methyl group : Electron-donating effects enhance solubility and slightly offset bromo-induced electronic perturbations.
  • Solid-state vs. solution emission : Aggregation-induced emission (AIE) in the solid state results in broader emission spectra, while DCM solutions show sharper peaks .

What challenges arise in crystallizing this compound, and how are they addressed?

Basic
Crystallization challenges include molecular flexibility and poor solvent compatibility. Solutions:

  • Solvent selection : Ethanol/water mixtures promote slow crystallization .
  • Software refinement : SHELX programs resolve disorder in crystal structures, particularly for puckered thienothiophene cores .

How can computational methods predict the molecular conformation of this compound?

Q. Advanced

  • Cremer-Pople puckering analysis : Quantifies ring puckering using amplitude (q) and phase (φ) parameters derived from crystallographic data .
  • DFT calculations : Simulate NMR chemical shifts and compare with experimental data to validate predicted conformations .

What are the key applications of this compound in materials science?

Q. Basic

  • Conjugated polymers : The thienothiophene core enhances charge mobility in organic semiconductors.
  • Bandgap tuning : Bromo and methyl groups adjust electronic properties for photovoltaic or OLED applications .

How to analyze conflicting data from different synthetic batches?

Q. Advanced

  • Comparative HPLC : Identifies impurities (e.g., unreacted starting materials) across batches .
  • Byproduct characterization : Isolate side products via column chromatography and analyze via NMR/MS to trace reaction inconsistencies .
  • Catalyst activity assays : Test Pd catalyst lot variability using control reactions to rule out deactivation .

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